1-Methyl-4-piperidone

概述

描述

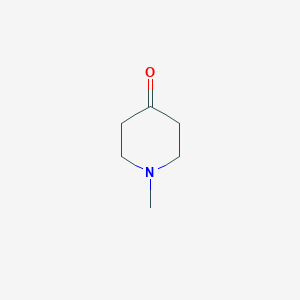

1-Methyl-4-piperidone (CAS: 1445-73-4) is a six-membered heterocyclic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. It is a colorless to pale yellow liquid with a boiling point of 55–58°C at 10 mmHg, a density of 0.98 g/mL, and high water miscibility . Structurally, it features a piperidone ring substituted with a methyl group at the nitrogen atom.

This compound is synthesized via Michael addition of methylamine and methyl acrylate, followed by Dieckmann cyclization and decarboxylation, achieving a total yield of 58% under optimized conditions . It serves as a versatile intermediate in organic synthesis, enabling the preparation of bioactive molecules (e.g., cytotoxic agents , antitumor compounds , and dopamine transporter ligands ) and functional materials such as anion exchange membranes (AEMs) .

准备方法

1-Methyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and cost-effective method to produce this compound . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields tertiary propargylamines . Industrial production often involves the reaction of piperidine with formaldehyde and methylamine under controlled conditions .

化学反应分析

1-Methyl-4-piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield N-methyl-4-piperidinol.

Substitution: It can participate in substitution reactions with electrophiles or nucleophiles.

Cyclization: It can form spiropiperidine rings when reacted with malononitrile and electrophiles.

Common reagents used in these reactions include zinc, acetic acid, benzaldehyde, and malononitrile. Major products formed from these reactions include spiropiperidine rings and N-methyl-4-piperidinol .

科学研究应用

Chemistry

In the realm of chemistry, 1-Methyl-4-piperidone serves as a crucial building block for synthesizing pharmaceuticals and agrochemicals. Its utility extends to:

- Synthesis of Organic Compounds: Used as an intermediate for producing various derivatives that exhibit significant biological activities.

- Fulvene Derivatives: Through reactions with cyclopentadiene, it yields compounds with extended conjugated systems.

Biology

This compound is instrumental in biological research for:

- Drug Development: It is involved in creating compounds with potential anticancer, antiviral, and antimicrobial properties.

- Biologically Active Molecules: Acts as a precursor for synthesizing agents that target specific biological pathways.

Medicine

The medical applications of this compound are diverse:

- Anticancer Agents: Compounds derived from this piperidone have shown promising results against various cancer cell lines (e.g., MDA-MB231 for breast cancer).

- Anti-inflammatory Properties: Certain derivatives demonstrate potential as substitutes for curcumin in treating inflammation-related conditions .

Case Study 1: Anticancer Activity

Research has demonstrated that 3,5-bis(ylidene)-4-piperidones exhibit potent antiproliferative effects against several cancer cell lines. For instance, one study reported that these compounds inhibited the growth of MDA-MB231 (breast) and PC3 (pancreatic) cancer cells more effectively than curcumin . The mechanism involved the inhibition of pro-angiogenic transcription factors.

Case Study 2: Antifungal Activity

A study focused on the antifungal properties of derivatives synthesized from this compound revealed significant activity against Candida albicans and Aspergillus niger. The most potent compound showed IC90 values of against Saccharomyces cerevisiae .

| Compound Name | Activity Type | Target Cell Line | IC50/MIC Values |

|---|---|---|---|

| 3,5-Bis(2-fluorobenzylidene)-4-piperidone | Antiproliferative | MDA-MB231 (breast cancer) | Higher than curcumin |

| 3,5-Dibenzylidene-1-methylpiperidin-4-one | Antifungal | C. albicans | |

| N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | RAW264.7 macrophages | Inhibition of IL-6 |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Condensation | This compound + Aldehyde | Fulvene Derivatives |

| Cyclization | This compound + Lithium | Spiro[isobenzofuran] derivatives |

作用机制

The mechanism of action of 1-Methyl-4-piperidone involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with enzymes, receptors, and other proteins. The exact pathways depend on the specific derivative or compound synthesized from this compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Piperidone

- Structural Difference : Lacks the N-methyl group present in 1-methyl-4-piperidone.

- Reactivity : 4-Piperidone is more reactive in nucleophilic additions due to the absence of steric hindrance from the N-methyl group. For example, it undergoes faster condensation with aromatic aldehydes to form bis(benzylidene) derivatives compared to this compound, which requires acidic conditions and longer reaction times .

- Applications : Primarily used in synthesizing analgesics and anticonvulsants. In contrast, this compound’s N-methyl group enhances stability in AEMs by resisting Hofmann elimination .

Tetrahydrothiopyran-4-one

- Structural Difference : Replaces the piperidone oxygen with a sulfur atom.

- Reactivity : Forms more stable enamines due to sulfur’s electron-withdrawing effect. However, this compound-derived enamines are more reactive in cycloadditions, enabling efficient spiro-heterocycle formation .

- Applications : Tetrahydrothiopyran-4-one is less explored in pharmacology but shows promise in synthesizing sulfur-containing heterocycles.

Cyclohexanone

- Structural Difference : A cyclic ketone without a nitrogen atom.

- Reactivity: Lacks the ability to form enamines or participate in heterocyclic condensations. This compound’s nitrogen enables diverse functionalization, such as α,β-dehydrogenation catalyzed by Au nanoparticles .

- Applications: Cyclohexanone is widely used in polymer production (e.g., nylon-6), whereas this compound is tailored for specialized applications like AEMs and bioactive molecules .

1-Methyl-1-azacyclopentan-4-one

- Structural Difference : A five-membered lactam synthesized via ring expansion of this compound using diazomethane .

- Applications : Used in synthesizing indole alkaloids, whereas this compound derivatives focus on cytotoxic and membrane applications .

Pharmacological and Material Science Comparisons

Cytotoxic Activity

- This compound Derivatives : 3,5-Bis(benzylidene)-1-methyl-4-piperidones exhibit potent cytotoxicity against cancer cells (e.g., MCF-7 and MDA-MB-231) with IC₅₀ values <10 µM .

- Tropinone Derivatives: Analogous 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones show lower selectivity for tumor cells, highlighting the piperidone scaffold’s pharmacological superiority .

Anion Exchange Membranes (AEMs)

- This compound-Based AEMs : Quaternized poly(terphenyl-1-methyl-4-piperidinium) membranes demonstrate high hydroxide conductivity (0.93 A cm⁻²) and dimensional stability due to microporous structures .

- Nafion® (Comparison) : While Nafion® is sulfonated and cation-conductive, this compound AEMs are hydrated cationic membranes with superior ion selectivity in alkaline fuel cells .

Data Tables

Table 1. Physical Properties of Selected Compounds

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|---|

| This compound | 55–58 (10 mmHg) | - | Miscible in water | AEMs, Drug synthesis |

| 4-Piperidone | 245–247 | 40–42 | Water-soluble | Analgesics |

| Cyclohexanone | 155 | -47 | Organic solvents | Nylon production |

Table 2. Reactivity in Condensation Reactions

生物活性

1-Methyl-4-piperidone (also known as N-methyl-4-piperidone) is a versatile compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by research findings and case studies.

This compound has the molecular formula and is characterized by a piperidone structure with a methyl group attached to the nitrogen atom. Its unique structure contributes to its diverse biological activities.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of this compound derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that various derivatives exhibit potent antiproliferative effects against cancer cell lines such as MDA-MB231 (breast), PC3 (pancreatic), and HepG2 (liver) with IC50 values significantly lower than standard chemotherapeutic agents like melphalan and doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Bis(ylidene)-4-piperidone | MDA-MB231 | 2.07 | |

| 3,5-Bis(arylidene)-4-piperidones | HepG2 | <10 | |

| 1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidinones | HCT116 | <5 |

- Mechanism of Action : The antitumor activity is often attributed to the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Inhibition of Fungal Growth : A study evaluated its derivatives against various fungi, including Candida albicans and Aspergillus niger. The most potent derivative exhibited an MIC value of against A. niger, highlighting its potential as an antifungal agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have been extensively studied:

- Reduction of Inflammatory Markers : Compounds derived from this compound have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells stimulated with lipopolysaccharide (LPS). These compounds demonstrated similar or superior anti-inflammatory effects compared to curcumin .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antitumor Efficacy in Animal Models : In vivo studies using mouse models have shown that certain derivatives significantly reduce tumor size without causing substantial toxicity to normal tissues .

- Synergistic Effects with Other Drugs : Research indicates that combining this compound derivatives with established chemotherapeutic agents can enhance overall efficacy while minimizing side effects .

常见问题

Q. Basic: What spectroscopic methods are employed to determine the conformational dynamics of 1-Methyl-4-piperidone?

Answer:

this compound's conformational dynamics are analyzed using 13C NMR spectroscopy and rotational spectroscopy .

- 13C NMR : Jones and Hassan (1976) demonstrated that substituent effects (e.g., methyl group position, protonation states) on chemical shifts can be quantified using additivity parameters. For example, equatorial vs. axial methyl conformers exhibit distinct shifts due to inductive and electric field effects .

- Rotational Spectroscopy (FT-MW) : Jet-cooled experiments revealed two conformers (equatorial N-methyl as most stable; axial as a higher-energy form) and provided precise structural parameters (r(s) and r(0)) via isotopic substitution analysis .

Q. Advanced: How do density functional theory (DFT) calculations elucidate the mechanism of Au-catalyzed α,β-dehydrogenation of this compound?

Answer:

DFT studies on Au/OMS-2 catalysts revealed a two-step mechanism for aerobic α,β-dehydrogenation:

Hα Abstraction : Negatively charged Au clusters activate O2, which abstracts the α-H atom via a lower-energy pathway compared to direct Au-mediated cleavage.

Hβ Abstraction : Adsorbed oxygen species (e.g., HOO, OH) promote β-H removal, completing the dehydrogenation to form this compound derivatives. Computational models align with experimental kinetics, highlighting charge transfer from OMS-2 support as critical for O2 activation .

Q. Basic: What synthetic routes are available for preparing biologically active derivatives of this compound?

Answer:

Key methods include:

- Chalcone Synthesis : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) yields α,β-unsaturated ketones (e.g., 3-(4-chlorobenzylidene)-1-methyl-4-piperidone), intermediates for anticancer agents .

- Gewald Reaction : Used to synthesize pyrido-thieno-pyrimidinone Schiff bases, evaluated for anti-tumor activity against breast cancer cell lines (MCF-7, MDA-MB-231) .

- Amide Formation : Reaction with isopropylamine and phenoxyacetic acid forms N-substituted derivatives, purified via column chromatography and characterized by NMR/MS .

Q. Advanced: How can researchers reconcile conflicting structural data from NMR and rotational spectroscopy for this compound?

Answer:

Discrepancies arise from differences in experimental conditions (e.g., solution vs. gas phase):

- NMR (Solution Phase) : Detects time-averaged signals influenced by solvent and rapid interconversion between conformers. Substituent parameters derived from 13C NMR reflect inductive effects .

- Rotational Spectroscopy (Gas Phase) : Captures rigid conformers in a jet-cooled environment, providing precise bond lengths/angles. For example, equatorial N-methyl dominance (93% population) was confirmed in gas-phase studies .

Methodological Mitigation : Cross-validate using computational models (e.g., DFT) to simulate both environments and quantify energy barriers for axial-equatorial interconversion (~2.5 kcal/mol) .

Q. Basic: What role does this compound play in materials science applications?

Answer:

It serves as a precursor in anion exchange membranes (AEMs) for water electrolysis:

- Synthesis : Reacted with p-terphenyl and triptycene derivatives to form steric cross-linking centers, enhancing membrane stability under alkaline conditions.

- Characterization : AEMs are analyzed via 1H NMR (DMSO-d6) and FTIR to confirm quaternization and ion exchange capacity .

Q. Advanced: How are substituent electronic effects on this compound quantified in conformational analysis?

Answer:

- Substituent Parameters : Derived from 13C NMR chemical shifts, comparing piperidone derivatives to cyclohexane/piperidine analogs. For example, N-methylation introduces smaller substituent effects than cyclohexanone due to inductive stabilization .

- Electric Field Analysis : Protonation and quaternization minimally alter C-4 (carbonyl carbon) shifts, suggesting electric field effects dominate over inductive effects at this position .

Q. Advanced: What methodologies optimize the catalytic efficiency of this compound in C–H activation reactions?

Answer:

- Catalyst Design : Au nanoparticles on OMS-2 support enhance charge transfer, enabling O2 activation for α,β-dehydrogenation.

- Kinetic Profiling : Variable-temperature GC-MS monitors reaction progress, while DFT identifies rate-limiting steps (e.g., Hα abstraction).

- Operando Spectroscopy : DRIFTS and XAS track adsorbed intermediates (e.g., Au–OOH) during catalysis .

属性

IUPAC Name |

1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162735 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-73-4 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。